Phenylsilane
Overview
Description
Phenylsilane is a compound that has been the subject of various studies due to its interesting properties and potential applications. The molecular structure of phenylsilane has been determined to have a perpendicular conformation as the potential energy minimum, with a Si–H bond orthogonal to the plane of the benzene ring, suggesting free rotation of the substituent at room temperature .
Synthesis Analysis
Phenylsilane and its derivatives can be synthesized through different methods. One approach involves the hydrolysis of trichlorophenylsilane, followed by condensation of the resulting hydrolyzates in the presence of hydrochloric acid . Another method includes the reaction of cagelike oligophenylmetallasiloxanes with dilute solutions of hydrochloric acid at low temperatures . Additionally, a new formation process has been reported where trichlorophenylsilane is hydrolyzed in a toluene/water heterogeneous solvent system, allowing the isolation of low molecular weight hydrolysates that can form high molecular weight polymers under mild reaction conditions .
Molecular Structure Analysis
The molecular structure of phenylsilane has been extensively studied. Gas-phase electron diffraction and ab initio molecular orbital calculations have provided accurate bond lengths and confirmed the angular deformation of the ring in phenylsilane . The structure of related compounds, such as cyclic polysilanols, has been confirmed by single-crystal X-ray analysis .
Chemical Reactions Analysis
Phenylsilane undergoes various chemical reactions, as evidenced by the gas-phase positive ion-molecule chemistry studied using Fourier transform ion cyclotron resonance spectrometry. The reaction pathways and rate constants for the reactions of C6HxSi+ ions with neutral phenylsilane and benzene-d6 have been determined . Additionally, the synthesis of poly(phenylsilsesquioxane) involves the dehydration of hydrolyzates, which has been monitored by 29Si NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylsilane and its derivatives have been analyzed through various techniques. For instance, the thermochemical properties and gas-phase ion chemistry of phenylsilane have been investigated, identifying parent- and fragment-ion structural isomers by their specific reactivities . The structural studies on ladder phenylsilsesquioxane oligomers formed by polycondensation have provided insights into the composition of oligomers and the thermal decomposition process . The molecular insights into sequence distributions and conformation-dependent properties of high-phenyl polysiloxanes have been explored using molecular dynamics simulations and experimental verification, shedding light on the unique thermodynamics properties and photophysical behavior of these materials .
Scientific Research Applications
1. Spectroscopic Analysis and Internal Rotation
Phenylsilane has been studied for its spectroscopic properties and internal rotation characteristics. Lu and Weisshaar (1993) utilized resonant two-photon ionization and pulsed field ionization to study the spectra of phenylsilane, revealing insights into its torsion-vibration levels and internal rotation potential barriers in different states (Lu & Weisshaar, 1993).
2. Chemical Synthesis and Catalysis
Phenylsilane has applications in chemical synthesis. Apodaca and Xiao (2001) developed a procedure for direct reductive amination of aldehydes and ketones using phenylsilane, which highlights its utility as a stoichiometric reductant in organic synthesis (Apodaca & Xiao, 2001).
3. Molecular Structure Analysis
The molecular structure of phenylsilane has been a subject of research. Portalone et al. (1998) conducted a study using gas-phase electron diffraction and ab initio MO calculations to determine the molecular structure of phenylsilane, providing valuable information about its conformation and bond lengths (Portalone et al., 1998).
4. Materials Science and Catalysis
In materials science, Lin et al. (2023) reported the synthesis of a Phen-based periodic mesoporous organosilica and its application in the cobalt-catalyzed alkyne hydrosilylation reaction with phenylsilane, demonstrating its potential in materials synthesis and catalysis (Lin et al., 2023).
5. LED Encapsulation Material
Phenylsilane is used in the development of materials for LED encapsulation. Kim et al. (2010) utilized phenylsilane in the creation of a thermally stable, transparent sol-gel based siloxane hybrid material with high refractive index, suitable for LED encapsulation (Kim et al., 2010).
6. Organic Chemistry and Synthesis Methods
Tamao et al. (1990) explored the use of phenylsilane derivatives in organic chemistry, demonstrating a new method for the synthesis of ortho-substituted phenylsilane derivatives (Tamao et al., 1990).
7. Polymer and Material Properties
Zhu et al. (2019) conducted a study on high-phenyl polysiloxanes, investigating the relationship between molecular structure and material properties, with phenylsilane playing a crucial role in determining these properties (Zhu et al., 2019).
8. Catalysis and CO2 Capture
Wang et al. (2021) described the use of phenylsilane for selective N-formylation of amines using CO2, demonstrating its application in fine chemical synthesis and CO2 capture (Wang et al., 2021).
9. Plasma Polymerization and Film Morphology
Nagai et al. (1998) investigated the plasma polymerization of phenylsilanes, examining the relationship between synthesis conditions and the structure and morphology of the resulting films (Nagai et al., 1998).
Safety And Hazards
properties
InChI |
InChI=1S/C6H5Si/c7-6-4-2-1-3-5-6/h1-5H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOWXZSFTXJEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870757 | |
Record name | Benzene, silyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsilane | |
CAS RN |
694-53-1 | |
Record name | Phenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, silyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, silyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2EX7Q1UYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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